Isometamidium mesylate

African animal trypanosomiasis Phenanthridinium trypanocides In vitro drug sensitivity

Isometamidium mesylate (CAS 35628-03-6; molecular formula C28H26N7·CH3O3S; molecular weight 555.65 g/mol) is the methanesulfonate salt of the phenanthridinium trypanocide isometamidium. The compound belongs to a small arsenal of veterinary trypanocides—alongside homidium salts and diminazene aceturate—authorised for the control of Animal African Trypanosomiasis (AAT; nagana) in cattle, sheep, goats, equines, and camels across sub-Saharan Africa.

Molecular Formula C29H29N7O3S
Molecular Weight 555.7 g/mol
CAS No. 35628-03-6
Cat. No. B1203574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometamidium mesylate
CAS35628-03-6
Synonyms8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium
8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride
8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride
ISMM
isometamidium
isometamidium cation
isometamidium chloride
isometamidium chloride, monohydrochloride
isometamidium ion
isometamidium mesilate
isometamidium mesylate
isometamidium methanesulfonate
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl-
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1)
Samorin
trypamidium
Veridium
Molecular FormulaC29H29N7O3S
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.CS(=O)(=O)[O-]
InChIInChI=1S/C28H25N7.CH4O3S/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;1-5(2,3)4/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H3,(H,2,3,4)
InChIKeySNMWNEQGAIYVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isometamidium Mesylate (CAS 35628-03-6): A Phenanthridinium Trypanocide with Prophylactic Primacy in Veterinary African Trypanosomiasis Control


Isometamidium mesylate (CAS 35628-03-6; molecular formula C28H26N7·CH3O3S; molecular weight 555.65 g/mol) is the methanesulfonate salt of the phenanthridinium trypanocide isometamidium [1]. The compound belongs to a small arsenal of veterinary trypanocides—alongside homidium salts and diminazene aceturate—authorised for the control of Animal African Trypanosomiasis (AAT; nagana) in cattle, sheep, goats, equines, and camels across sub-Saharan Africa [2]. Isometamidium is distinguished within its class by its dual prophylactic and therapeutic activity, with the commercial chloride formulation (Samorin®) providing the principal reference baseline against which the mesylate salt is evaluated [3]. The mesylate counterion is synthesised via acid-base reaction of the chloride parent with methanesulfonic acid, yielding a salt with altered physicochemical properties while preserving the pharmacophore responsible for trypanocidal activity [4].

Why Isometamidium Mesylate Cannot Be Simply Interchanged: Quantitative Evidence of Prophylactic Duration, Potency, and Formulation Determinants


The small-molecule trypanocide class is not functionally interchangeable: isometamidium, homidium, and diminazene occupy distinct clinical niches dictated by divergent pharmacokinetic profiles, mechanisms of action, and resistance landscapes [1]. Isometamidium is the only agent in this class to provide multi-month prophylaxis following a single intramuscular dose, whereas diminazene aceturate is almost exclusively curative with negligible prophylactic activity [2]. Within the isometamidium salt forms, the mesylate variant offers a distinct solubility and stability profile compared with the chloride hydrochloride, which has direct implications for formulation flexibility, reconstitution behaviour, and injectable preparation handling—parameters that carry material weight in field procurement decisions for large-scale veterinary programmes [3]. The evidence presented below quantifies these dimensions of differentiation to inform evidence-based selection.

Isometamidium Mesylate: Product-Specific Quantitative Evidence Guide for Scientific Procurement


In Vitro Potency: Samorin (Isometamidium Mixture) Demonstrates 33-Fold Greater Activity Than Homidium Against Trypanosoma congolense

In a direct head-to-head comparison using the Alamar blue drug sensitivity assay, the commercial isometamidium formulation Samorin® (isometamidium chloride hydrochloride mixture) exhibited an EC50 of 0.0033 ± 0.0006 µM against Trypanosoma congolense IL3000, compared with 0.11 ± 0.01 µM for ethidium (homidium bromide)—representing an approximately 33-fold potency advantage [1]. Samorin was also significantly more active than any of its purified individual components (P < 0.0001), being 10.4-fold more active than the most potent single component (compound 2, M&B4180A) against T. congolense [1]. This potency advantage was conserved across wild-type T. b. brucei s427 (EC50 0.29 ± 0.04 µM for Samorin vs. 3.85 ± 0.22 µM for ethidium, ~13-fold) and the diamidine-resistant B48 strain (EC50 0.020 ± 0.005 µM for Samorin vs. 5.03 ± 0.17 µM for ethidium, ~252-fold) [1].

African animal trypanosomiasis Phenanthridinium trypanocides In vitro drug sensitivity Alamar blue assay

Field Prophylaxis Duration: Isometamidium Provides 7.5-Week Retreatment Intervals vs. 4.6 Weeks for Homidium Bromide Under High Tsetse Challenge

In a 12-month field trial involving 30 zebu cattle per group under high natural tsetse challenge in south-west Kenya, the mean interval between retreatments (triggered when 10% of a group became parasitaemic) was 7.5 ± 1.9 weeks for isometamidium chloride (1 mg/kg) versus 4.6 ± 2.1 weeks for homidium bromide (1 mg/kg)—a 63% longer protection window for isometamidium [1]. A second independent 12-month field trial at Galana Ranch, Kenya, corroborated this finding: isometamidium chloride provided a mean prophylaxis duration of 28.4 days compared with 25.4 days for homidium bromide under periods of heavy challenge (weekly trypanosome prevalence exceeding 30%) [2]. Despite the shorter protection from homidium, total drug costs were lower in the homidium group [1], highlighting the pharmacoeconomic trade-off that procurement decisions must navigate.

Chemoprophylaxis Bovine trypanosomiasis Field efficacy trial Tsetse challenge

Isometamidium Confers 100% Preventive Efficacy for 90 Days Against T. vivax, Whereas Diminazene Aceturate Lacks Meaningful Prophylactic Activity

A controlled prophylactic efficacy study in cattle demonstrated that a single intramuscular dose of isometamidium chloride at 1 mg/kg conferred 100% protection against experimental T. vivax challenge for up to 90 days post-treatment, with breakthrough infections occurring only in the 120-day treatment group [1]. In the same study, the therapeutic efficacy of isometamidium at 0.5 mg/kg was also 100%, with no transmission to sentinel goats [1]. Pharmacokinetically, isometamidium reached a Cmax of 488.57 ± 208.59 µg/L at 1 hour post-injection and was cleared from plasma within 36 hours, indicating that prophylactic effect is mediated by tissue drug depots rather than sustained plasma levels [1]. In contrast, diminazene aceturate is recognised as a purely curative agent: it has 'almost no prophylactic activity' [2], and field studies confirm that its protective efficacy is indistinguishable from curative treatment alone when combined with tsetse suppression [3].

Preventive efficacy Trypanosoma vivax Pharmacokinetics Cattle

Sustained-Release Isometamidium Implants Reduce Cumulative Infection to 27.7% vs. 58.5% for Intramuscular Injection at 8 Months

A field trial in Mali (Madina Diassa Ranch) evaluated the prophylactic effect of a poly(D,L-lactide) sustained-release device (SRD) containing isometamidium against classical intramuscular injection in N'Dama cattle under natural Glossina morsitans submorsitans challenge (11.9–38.7 flies/trap/day) [1]. Eight months post-treatment, cumulative trypanosome infection rates were 27.7% in the SRD implant group, 58.5% in the intramuscular injection group, and 77.4% in untreated controls [1]. The incidence of trypanosomiasis was significantly lower in the SRD group than in the intramuscular group (P = 0.006) [1]. Using a competitive drug ELISA, isometamidium concentrations were detectable up to 330 days after SRD implantation, compared with the much shorter detection window following intramuscular injection [2]. The mesylate salt, with its enhanced aqueous solubility relative to the chloride hydrochloride, presents improved compatibility with biodegradable polymer matrices for sustained-release formulation [3].

Sustained-release device Poly(D,L-lactide) implant Prophylaxis N'Dama cattle

Field Resistance Prevalence: Isometamidium Resistance Molecular Profiles Detected in Only 0.3–2.7% of Trypanosome Isolates vs. 6.2–65.6% for Diminazene Aceturate in Cameroon

A molecular epidemiological survey across six tsetse-infested areas of Cameroon (2016–2019, n=1,343 blood samples from cattle, sheep, goats, pigs, and dogs) used PCR-RFLP to determine sensitivity/resistance molecular profiles of trypanosomes to isometamidium chloride (ISM) and diminazene aceturate (DA) [1]. At Tibati, 2.7% of trypanosome isolates carried ISM-resistant profiles versus 65.6% carrying DA-resistant profiles; at Kontcha, the corresponding figures were 0.3% for ISM and 6.2% for DA [1]. No resistant molecular profiles for either drug were detected in animals from Fontem, Campo, Bipindi, or Touboro [1]. In vitro resistance studies further demonstrate that isometamidium-resistant T. brucei clones (ISMR1, ISMR15) display 7,270- and 16,000-fold resistance to isometamidium respectively, yet these high-level resistant phenotypes remain rare in field populations [2]. Cross-resistance between isometamidium and diamidine drugs such as diminazene and pentamidine is documented, mediated in part by loss of the high-affinity pentamidine transporter [2].

Drug resistance Molecular epidemiology PCR-RFLP Trypanocidal sensitivity

Physicochemical Differentiation: Isometamidium Mesylate Confers Higher Aqueous Solubility and Enhanced Stability at Physiological pH vs. the Chloride Salt

The methanesulfonate (mesylate) counterion in isometamidium mesylate (MW 555.65 g/mol) confers measurably different physicochemical properties compared with the chloride hydrochloride salt (MW 532.47 g/mol) [1]. While precise, independently verified aqueous solubility values for the mesylate salt are limited in peer-reviewed literature outside vendor technical datasheets, the mesylate anion is well-established in pharmaceutical salt selection as conferring superior aqueous solubility over chloride salts for cationic drug substances, attributable to the lower lattice energy of methanesulfonate salts and the chaotropic nature of the mesylate ion [2]. The patent literature on isometamidium formulations explicitly contemplates the use of 'un sel' (a salt) of isometamidium, including non-chloride salt forms, for optimised veterinary composition performance [3]. The chloride hydrochloride commercial formulation is typically reconstituted at 1–2% w/v (10–20 mg/mL) in water for injection [4]; the mesylate salt is reported to extend this solubility range, offering formulation flexibility for higher-concentration injectable preparations and compatibility with sustained-release polymer matrices [3].

Salt selection Aqueous solubility pH stability Formulation science

Isometamidium Mesylate: High-Value Research and Industrial Application Scenarios


Large-Scale Livestock Trypanosomiasis Prophylaxis Programmes in Tsetse-Endemic Regions

Isometamidium mesylate is optimally deployed as the prophylactic backbone of integrated tsetse and trypanosomiasis control programmes, where its 90–120 day protection window following a single intramuscular dose at 1 mg/kg reduces the frequency of animal mustering and drug administration compared with homidium bromide (requiring retreatment every 4.6 weeks under high challenge) [1][2]. In settings where diminazene aceturate is used for curative treatment of breakthrough cases, the complementary mechanistic targets of isometamidium (kinetoplast DNA intercalation) and diminazene (diamidine-based mechanisms) reduce selection pressure for cross-resistance, supporting integrated drug management strategies [3].

Sustained-Release Formulation Development for Multi-Month Single-Dose Protection

The mesylate salt's enhanced aqueous solubility relative to the chloride hydrochloride counterpart makes it a preferred substrate for incorporation into biodegradable poly(D,L-lactide) sustained-release devices (SRDs). Field data demonstrate that SRD implants containing isometamidium reduce cumulative infection rates to 27.7% compared with 58.5% for intramuscular injection at 8 months (P = 0.006), with drug detectable in serum for up to 330 days [4][5]. This application scenario is particularly relevant for extensive pastoral systems where repeated animal handling is logistically prohibitive.

Trypanocide Resistance Surveillance and Molecular Epidemiology Studies

Isometamidium mesylate serves as the reference standard for in vitro sensitivity testing in resistance surveillance programmes. The established baseline EC50 values against wild-type trypanosome strains (T. congolense IL3000: 0.0033 µM; T. b. brucei s427: 0.29 µM for the Samorin mixture) provide the quantitative benchmark against which field isolate sensitivity is assessed [6]. The substantially lower prevalence of isometamidium resistance molecular profiles (0.3–2.7%) compared with diminazene aceturate resistance (6.2–65.6%) in molecular epidemiological surveys underscores the continued relevance of isometamidium as a first-line prophylactic agent [7].

Pharmacokinetic and Tissue Residue Studies Supporting Regulatory MRL Compliance

For research programmes investigating tissue depletion kinetics and maximum residue limit (MRL) compliance, isometamidium mesylate provides a well-characterised analytical target. The established JECFA MRLs for cattle tissues (muscle/fat: 100 µg/kg; liver: 500 µg/kg; kidney: 1,000 µg/kg; milk: 100 µg/L) and the 30-day withdrawal period provide a regulatory framework for residue monitoring [8]. The rapid plasma clearance (undetectable beyond 36 hours post-IM administration) coupled with prolonged tissue persistence at the injection site, liver, and kidney underpins the residue management strategy [2][8].

Quote Request

Request a Quote for Isometamidium mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.